molecular formula C30H43Cl2N5O8 B1682002 Teglarinad chloride CAS No. 432037-57-5

Teglarinad chloride

Cat. No.: B1682002
CAS No.: 432037-57-5
M. Wt: 672.6 g/mol
InChI Key: DAHMXVAETAAQOZ-UHFFFAOYSA-N
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Description

GMX1777, also known as teglarinad chloride, is a water-soluble prodrug of the cyanoguanidine compound GMX1778. It has shown potential antineoplastic activity, particularly in preclinical models. GMX1777 is rapidly converted into GMX1778 in vivo, which inhibits nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of oxidized nicotinamide adenine dinucleotide (NAD+). This inhibition leads to the induction of tumor cell apoptosis, making GMX1777 a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMX1777 involves the preparation of its active form, GMX1778, followed by the conversion into the prodrug form. The synthetic route typically includes the following steps:

    Preparation of GMX1778: GMX1778 is synthesized through a series of chemical reactions involving cyanoguanidine derivatives. The process includes the formation of intermediate compounds through nucleophilic substitution and cyclization reactions.

    Conversion to GMX1777: GMX1778 is then converted to GMX1777 by attaching a carbonate ester group, which enhances its water solubility and stability.

Industrial Production Methods

Industrial production of GMX1777 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GMX1777 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous buffers at physiological pH.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, GMX1777 is used as a model compound to study the inhibition of nicotinamide phosphoribosyltransferase and its effects on NAD+ biosynthesis. It serves as a tool to understand the biochemical pathways involved in NAD+ metabolism.

Biology

In biological research, GMX1777 is utilized to investigate cellular processes such as apoptosis, DNA repair, and cell cycle regulation. Its ability to inhibit nicotinamide phosphoribosyltransferase makes it valuable for studying the role of NAD+ in cellular metabolism and energy production .

Medicine

GMX1777 has significant applications in medicine, particularly in oncology. It has shown potent antitumor activity in preclinical models, making it a candidate for cancer therapy. Clinical trials are ongoing to evaluate its efficacy and safety in treating solid tumors and lymphomas .

Industry

In the pharmaceutical industry, GMX1777 is being explored for its potential to enhance the efficacy of radiation therapy. By interfering with DNA repair mechanisms, it can sensitize tumor cells to radiation, improving treatment outcomes .

Mechanism of Action

GMX1777 exerts its effects primarily through the inhibition of nicotinamide phosphoribosyltransferase. This enzyme is involved in the biosynthesis of NAD+, a critical cofactor in cellular metabolism. Tumor cells, which have elevated levels of nicotinamide phosphoribosyltransferase, rely heavily on NAD+ for DNA repair, genome stability, and telomere maintenance. By inhibiting this enzyme, GMX1777 depletes NAD+ levels, leading to ATP loss, inhibition of nuclear factor-kappa B (NF-κB) transcription, and induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

    GMX1778: The active form of GMX1777, directly inhibits nicotinamide phosphoribosyltransferase.

    FK866: Another nicotinamide phosphoribosyltransferase inhibitor with similar antitumor activity.

    CHS828: A cyanoguanidine compound with potent antineoplastic properties.

Uniqueness of GMX1777

GMX1777 is unique due to its prodrug nature, which enhances its water solubility and stability compared to GMX1778. This property allows for better pharmacokinetic profiles and improved delivery to tumor sites. Additionally, GMX1777’s ability to sensitize tumor cells to radiation therapy sets it apart from other nicotinamide phosphoribosyltransferase inhibitors .

Properties

IUPAC Name

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMXVAETAAQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43Cl2N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The cytotoxicity of GMX1777, a prodrug of GMX1778, occurs exclusively through its ability to selectively inhibit nicotinamide phosphoribosyl transferase (NAMPRT). Tumor cells have elevated NAMPRT, an enzyme involved in the biosynthesis of oxidized nicotinamide adenine dinucleotide (NAD+). These cells have a high rate of NAD+ turnover due to elevated glycolysis and high ADP-ribosylation activity required for DNA repair, genome stability and telomere maintenance. These latter characteristics make cancer cells more susceptible to NAMPRT inhibition than normal cells. Although the mechanism of action of GMX1778 was initially believed to include NF-κB inhibition, a transcriptional factor that plays a role in cancer cell survival, NF-κB inhibition occurs as a consequence of ATP loss following NAMPRT inhibition and NAD+ decline.
Record name GMX1777
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

432037-57-5
Record name Teglarinad chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGLARINAD CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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